molecular formula C9H11BClNO3 B1418399 (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid CAS No. 850589-40-1

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid

Cat. No. B1418399
M. Wt: 227.45 g/mol
InChI Key: HJDYETAQUCUPFP-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, also known as CEPCB, is a boronic acid derivative . It has a CAS Number of 850589-40-1 and a molecular weight of 227.45 . The IUPAC name is 3-chloro-4-[(ethylamino)carbonyl]phenylboronic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H11BClNO3 . The InChI code is 1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene . They also participate in cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

    Suzuki-Miyaura Coupling Reactions

    • Application Summary : Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. Boronic acids, such as “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, are often used as reagents in these reactions .
    • Method of Application : The boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
    • Results : The outcome of the reaction is the formation of a biaryl compound, which is a common structural motif in organic compounds, including pharmaceuticals and organic materials .

    Synthesis of Arylethanesulfonamides

    • Application Summary : “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid” can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
    • Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific ethenesulfonamide used .
    • Results : The product of the reaction is an arylethanesulfonamide, which can be used in further synthetic transformations .

    Cross-Coupling Reactions with Diazoesters or Potassium Cyanate

    • Application Summary : This boronic acid can participate in cross-coupling reactions with diazoesters or potassium cyanate .
    • Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific diazoester or cyanate used .
    • Results : The product of the reaction can be used in further synthetic transformations .

    Synthesis of Biarylketones and Phthalides

    • Application Summary : “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid” can be used in the synthesis of biarylketones and phthalides .
    • Method of Application : The specific procedures and conditions for this synthesis may vary depending on the specific reagents and conditions used .
    • Results : The products of the synthesis can be used in further synthetic transformations .

    Cross-Coupling Reactions with Dibromotrifluoromethylbenzene

    • Application Summary : This boronic acid can participate in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .
    • Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific dibromotrifluoromethylbenzene used .
    • Results : The product of the reaction can be used in further synthetic transformations .

    Rhodium-Catalyzed Intramolecular Amination

    • Application Summary : Phenylboronic acids, such as “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, can be used in rhodium-catalyzed intramolecular amination reactions .
    • Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific amination reagent used .
    • Results : The product of the reaction can be used in further synthetic transformations .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-chloro-4-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYETAQUCUPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657217
Record name [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid

CAS RN

850589-40-1
Record name B-[3-Chloro-4-[(ethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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